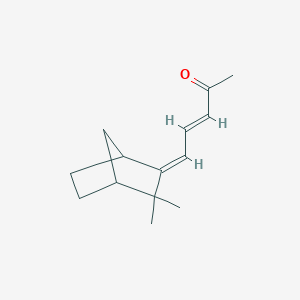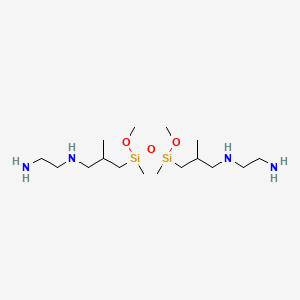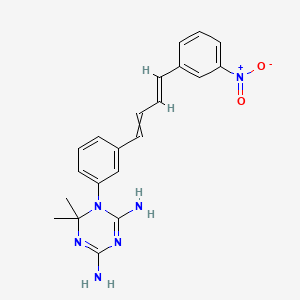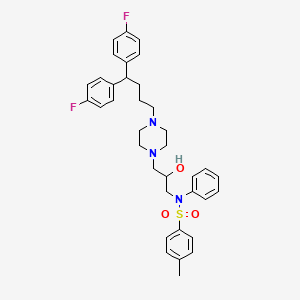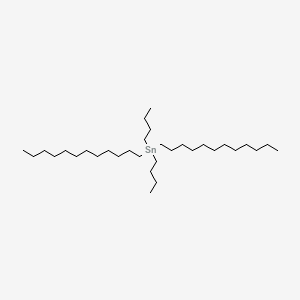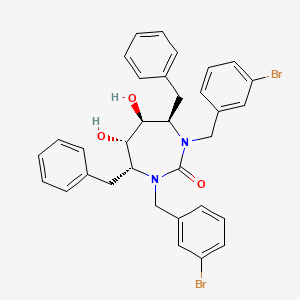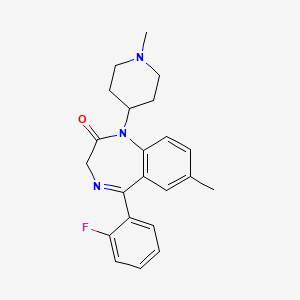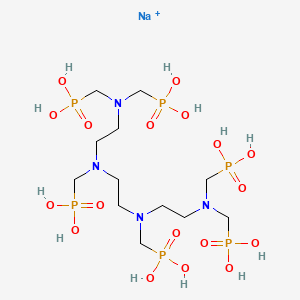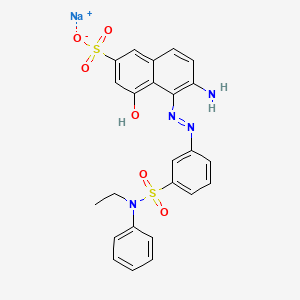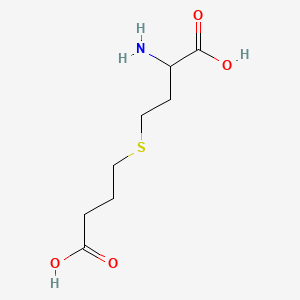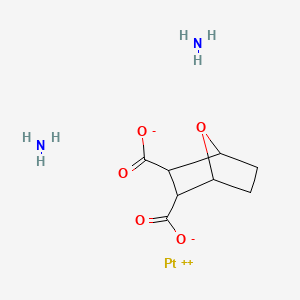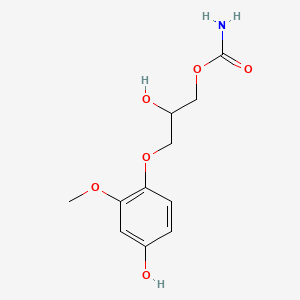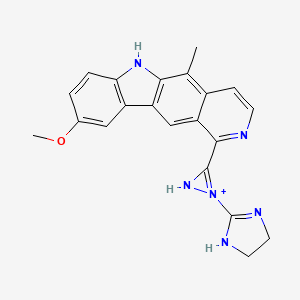
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- is a complex organic compound with a unique structure that combines elements of pyrido, carbazole, and imidazoline
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- typically involves multi-step organic reactions. The process begins with the preparation of the pyrido(4,3-b)carbazole core, followed by the introduction of the imidazoline and hydrazine moieties. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It has potential as a bioactive compound with applications in drug discovery and development.
Medicine: It may exhibit pharmacological properties that make it useful in treating certain diseases.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6H-Pyrido(4,3-b)carbazole: The parent compound without the additional functional groups.
1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- derivatives: Compounds with similar structures but different functional groups.
Uniqueness
The uniqueness of 6H-Pyrido(4,3-b)carbazole, 1-((2-(2-imidazolin-2-yl)hydrazinylylidene)methyl)-9-methoxy-5-methyl- lies in its combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
95835-28-2 |
|---|---|
Molecular Formula |
C21H19N6O+ |
Molecular Weight |
371.4 g/mol |
IUPAC Name |
1-[2-(4,5-dihydro-1H-imidazol-2-yl)-1H-diazirin-2-ium-3-yl]-9-methoxy-5-methyl-6H-pyrido[4,3-b]carbazole |
InChI |
InChI=1S/C21H18N6O/c1-11-13-5-6-22-19(20-26-27(20)21-23-7-8-24-21)15(13)10-16-14-9-12(28-2)3-4-17(14)25-18(11)16/h3-6,9-10H,7-8H2,1-2H3,(H2,22,23,24,25,26)/p+1 |
InChI Key |
KDRNXVNFLQXTIN-UHFFFAOYSA-O |
Canonical SMILES |
CC1=C2C=CN=C(C2=CC3=C1NC4=C3C=C(C=C4)OC)C5=[N+](N5)C6=NCCN6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


